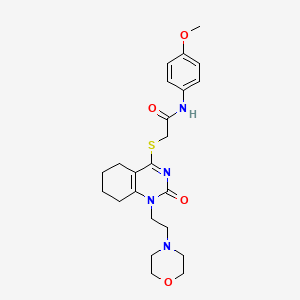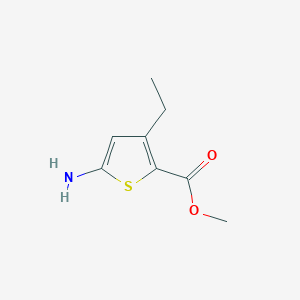![molecular formula C11H17NO2 B2584030 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 943115-98-8](/img/structure/B2584030.png)
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, also known as MDPV, is a synthetic cathinone that has gained attention in the scientific community due to its potential as a research tool. MDPV has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Pyrrole Derivatives in Material Science
Pyrrole derivatives, such as 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, have shown significant potential in the field of material science. Specifically, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives demonstrates the importance of pyrrole-based compounds in developing conducting polymers. These polymers, derived from pyrrole and thiophene units, exhibit varying electrical conductivity and thermal stability based on their substituents, highlighting their versatility for electronic and photovoltaic applications (Pandule et al., 2014).
Catalytic Behavior in Polymerization
The catalytic activity of metal complexes involving pyrrole ligands is another area of interest. Studies involving magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, which share structural similarities with 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, have demonstrated enhanced catalytic efficiency in the polymerization of ε-caprolactone and l-lactide. This research underlines the potential of pyrrole derivatives in catalyzing ring-opening polymerization, offering pathways to biodegradable and biocompatible polymers (Wang et al., 2012).
Corrosion Inhibition
The synthesis and characterization of pyrrole derivatives have also been explored for their corrosion inhibition properties. For instance, a study on the corrosion inhibition of steel surfaces by a new pyrrole derivative emphasizes the significance of these compounds in protecting metals against corrosion. The comprehensive investigation involving spectroscopic techniques and electrochemical studies reveals the potential of pyrrole-based inhibitors in industrial applications, such as in coatings and protective layers for metal surfaces (Louroubi et al., 2019).
Pharmaceutical Research
Although the explicit use of 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone in pharmaceutical research was not directly identified in the available literature, related pyrrole compounds have been extensively studied for their biological activities. This includes antimicrobial properties and potential as precursors for drug development. For example, novel pyrrole derivatives synthesized for antimicrobial evaluation indicate the broad spectrum of biological activities possessed by pyrrole compounds, suggesting areas for future research into their pharmaceutical applications (Hublikar et al., 2019).
Environmental Toxicology
Additionally, research involving the reductive dechlorination of environmental pollutants by microbial action highlights the relevance of pyrrole derivatives in environmental toxicology. Studies on compounds like methoxychlor, which share functional groups with the target molecule, demonstrate the metabolic pathways through which these compounds can be degraded or transformed, thus contributing to our understanding of environmental detoxification processes (Yim et al., 2008).
Propriétés
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-7-11(10(3)13)9(2)12(8)5-6-14-4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVXRXLNLUSMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2583950.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2583953.png)
![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2583954.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-cyclopentylsulfanylethanone](/img/structure/B2583956.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)
![1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2583959.png)
![6,7-dichloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2583960.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2583963.png)


